8-氯-4-羟基-2-(三氟甲基)喹啉
描述
Ganirelix acetate is a synthetic decapeptide that functions as a competitive gonadotropin-releasing hormone (GnRH) antagonist. It is primarily used in assisted reproductive technology (ART) to control ovulation by inhibiting premature luteinizing hormone (LH) surges . This compound is marketed under brand names such as Orgalutran and Antagon .
科学研究应用
Ganirelix acetate has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: The compound is used to investigate the role of GnRH in reproductive biology.
Medicine: Ganirelix acetate is extensively used in fertility treatments to prevent premature ovulation.
Industry: It is utilized in the pharmaceutical industry for the development of fertility drugs.
安全和危害
8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .
作用机制
Ganirelix acetate acts by competitively blocking the GnRH receptors on the pituitary gonadotrophs. This action rapidly suppresses the secretion of gonadotropins, particularly LH and follicle-stimulating hormone (FSH) . The suppression is reversible, and normal hormone levels are restored within 48 hours after discontinuation .
生化分析
Biochemical Properties
It is known that the compound has a planar structure , which could potentially influence its interactions with biomolecules.
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Ganirelix acetate is synthesized using the Fmoc/tBu solid-phase peptide synthesis strategy. The process involves sequential coupling of amino acids with side chain protection . The key steps include:
Coupling: Amino acids are coupled one by one to a resin using Fmoc protection.
Acetylation: After coupling, the Fmoc protecting group is removed, and the N-terminal is acetylated.
Side Chain Modification: The Dde protecting group is removed using a mixed solution of hydrazine hydrate and DMF, followed by side chain modification with N,N’-diethylcarbodiimide and ytterbium trifluoromethanesulfonate.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) and freeze-dried.
Industrial Production Methods
Industrial production of ganirelix acetate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with modifications to reduce the use of organic solvents and improve reaction efficiency .
化学反应分析
Ganirelix acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions are not commonly associated with ganirelix acetate.
Substitution: Substitution reactions involving the amino acid side chains can occur, particularly during the synthesis process.
Common reagents used in these reactions include hydrazine hydrate, DMF, N,N’-diethylcarbodiimide, and ytterbium trifluoromethanesulfonate . The major products formed are typically modified peptides with specific functional groups.
相似化合物的比较
Ganirelix acetate is compared with other GnRH antagonists such as cetrorelix, degarelix, and abarelix . While all these compounds function as GnRH antagonists, ganirelix acetate is unique due to its specific amino acid sequence and rapid onset of action .
Similar Compounds
Cetrorelix: Another GnRH antagonist used in fertility treatments.
Degarelix: Used primarily in the treatment of prostate cancer.
Abarelix: Also used in prostate cancer treatment but with a different safety profile.
Ganirelix acetate stands out for its specific application in controlled ovarian hyperstimulation and its favorable safety profile .
属性
IUPAC Name |
8-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZSZNYPRWWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371476 | |
Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18706-22-4 | |
Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18706-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。